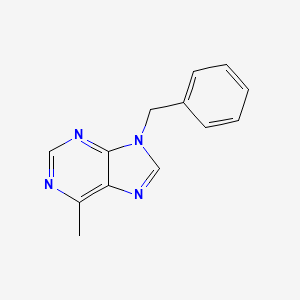![molecular formula C14H17N3 B11882817 2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-56-6](/img/structure/B11882817.png)
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-エチニルピリジン-3-イル)-2,7-ジアザスピロ[4.4]ノナンは、スピロ化合物と呼ばれる化合物クラスに属し、2つの環が単一の原子を介して結合された独自の二環状構造を特徴としています。この化合物は、5位にエチニル基が置換されたピリジン環と、スピロ結合されたジアザスピロ[4.4]ノナン部分を含んでいます。スピロ構造に窒素原子と炭素原子の両方が存在するため、様々な化学的および生物学的調査の興味深い対象となっています。
準備方法
合成ルートと反応条件
2-(5-エチニルピリジン-3-イル)-2,7-ジアザスピロ[4.4]ノナンの合成は、通常、複数段階の有機反応を含みます。一般的なアプローチの1つは、ピリジン環の調製から始まり、続いてソノガシラカップリング反応を通じてエチニル基を導入することです。スピロ[4.4]ノナン部分は、一連の環化反応を用いて構築することができます。これらの反応は、多くの場合、強塩基と高温を用いて、所望の環閉環を実現します。
工業生産方法
この化合物の工業生産には、同様の合成ルートが採用される可能性がありますが、より大規模で行われます。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と収率を高めることができます。温度、圧力、溶媒の選択などの反応条件を最適化することは、工業的な設定において高い純度と収率を確保するために不可欠です。
化学反応の分析
反応の種類
2-(5-エチニルピリジン-3-イル)-2,7-ジアザスピロ[4.4]ノナンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: エチニル基は、カルボニル化合物を生成するために酸化することができます。
還元: ピリジン環は、ピペリジン誘導体を生成するために還元することができます。
置換: ジアザスピロ[4.4]ノナン部分の窒素原子は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: パラジウム触媒 (Pd/C) の存在下での水素ガス (H2) は、多くの場合、還元反応に使用されます。
置換: アミンやチオールなどの求核剤は、通常、塩基性条件下で置換反応に使用することができます。
主な生成物
酸化: アルデヒドまたはケトンの生成。
還元: 飽和した窒素含有環の生成。
置換: 様々な置換スピロ化合物の生成。
科学研究への応用
2-(5-エチニルピリジン-3-イル)-2,7-ジアザスピロ[4.4]ノナンは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性や、生物学的巨大分子との相互作用について研究されています。
医学: 抗癌作用や抗菌作用を含む、潜在的な治療効果について調査されています。
産業: 新規材料の開発や、官能化ポリマーの合成のための前駆体として利用されています。
科学的研究の応用
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
2-(5-エチニルピリジン-3-イル)-2,7-ジアザスピロ[4.4]ノナンの作用機序は、特定の分子標的との相互作用を伴います。エチニル基は、酵素の活性部位と共有結合を形成することができ、酵素活性の阻害につながります。ジアザスピロ[4.4]ノナン部分は、様々な受容体やイオンチャネルと相互作用し、それらの機能を調節することができます。これらの相互作用は、細胞内イベントのカスケードを引き起こし、最終的に観察される生物学的効果につながります。
類似化合物との比較
類似化合物
1,3,7-トリアザスピロ[4.4]ノナン-2,4-ジオン: 抗菌作用や抗癌作用で知られています。
スピロ[5.5]ウンデカン誘導体: ユニークな立体化学と潜在的な生物学的活性について研究されています。
独自性
2-(5-エチニルピリジン-3-イル)-2,7-ジアザスピロ[4.4]ノナンは、エチニル基の存在により際立っています。エチニル基は、生物学的標的との共有結合の可能性を含む、ユニークな反応性を付与します。ピリジン環とスピロ構造の組み合わせも、様々な科学分野での更なる官能化と探求のための汎用性の高い足場を提供します。
特性
CAS番号 |
646056-56-6 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC名 |
2-(5-ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H17N3/c1-2-12-7-13(9-16-8-12)17-6-4-14(11-17)3-5-15-10-14/h1,7-9,15H,3-6,10-11H2 |
InChIキー |
VPXNZSOSLWUUMQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CN=C1)N2CCC3(C2)CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)










